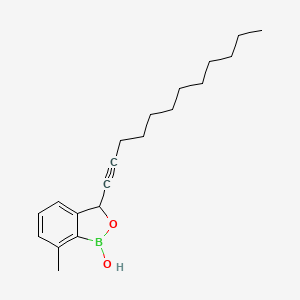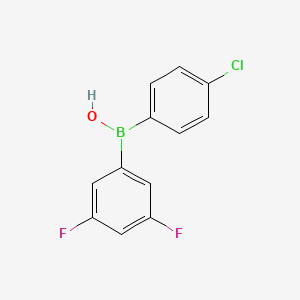![molecular formula C18H21NO3S B14202950 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- CAS No. 830319-92-1](/img/structure/B14202950.png)
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound is particularly interesting due to its stereochemistry and the presence of both sulfonyl and phenyl groups, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- can be achieved through several synthetic routes. One common method involves the use of (2S)-prolinol as a starting material. The synthesis typically includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of (2S)-prolinol is protected using a suitable protecting group such as a tosyl group.
Formation of the Pyrrolidine Ring: The protected prolinol undergoes cyclization to form the pyrrolidine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group yields a sulfide .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The presence of the sulfonyl and phenyl groups can enhance its binding affinity and selectivity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-, 2-(4-methylbenzenesulfonate), (2S): Similar structure but different stereochemistry.
(2S)-2-(Difluoromethyl)-N-tosylpyrrolidine: Contains a difluoromethyl group instead of a phenyl group.
(2S)-2-(Trifluoromethyl)-N-tosylpyrrolidine: Contains a trifluoromethyl group instead of a phenyl group.
Uniqueness
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- is unique due to its specific stereochemistry and the presence of both sulfonyl and phenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
830319-92-1 |
|---|---|
Molekularformel |
C18H21NO3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[(2S,5R)-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C18H21NO3S/c1-14-7-10-17(11-8-14)23(21,22)19-16(13-20)9-12-18(19)15-5-3-2-4-6-15/h2-8,10-11,16,18,20H,9,12-13H2,1H3/t16-,18+/m0/s1 |
InChI-Schlüssel |
SXCRSYMHHQLLJI-FUHWJXTLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H](CC[C@@H]2C3=CC=CC=C3)CO |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane}](/img/structure/B14202873.png)

![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)



![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)

